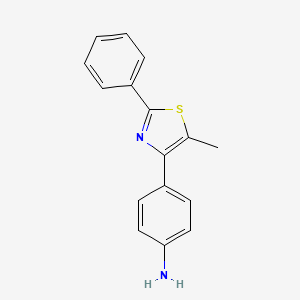![molecular formula C12H23ClN2O2 B12341245 [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)
[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[311]heptanyl]azanium;chloride is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chlorid umfasst in der Regel mehrere Schritte. Der Prozess beginnt mit der Herstellung des bicyclischen Heptan-Kerns, gefolgt von der Einführung der Azaniumgruppe und der Anbindung der 2-Methylpropan-2-yl-Gruppe. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle der Temperatur, des pH-Werts und den Einsatz spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von Durchflussreaktoren zur Aufrechterhaltung konstanter Reaktionsbedingungen umfassen. Der Einsatz automatisierter Systeme kann zur Skalierung der Produktion beitragen und gleichzeitig eine hohe Reinheit und Ausbeute des Endprodukts gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid
Substitutionsreagenzien: Halogene, Alkylierungsmittel
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[311]heptanyl]azanium;chlorid als Baustein für die Synthese komplexerer Moleküle verwendet
Biologie
In der Biologie kann diese Verbindung als Sonde zur Untersuchung biochemischer Pfade und Interaktionen verwendet werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Werkzeug für das Verständnis zellulärer Prozesse.
Medizin
In der Medizin hat [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chlorid potenzielle therapeutische Anwendungen. Es kann auf seine Fähigkeit untersucht werden, biologische Pfade, die an Krankheiten beteiligt sind, zu modulieren, wodurch es zu einem Kandidaten für die Medikamentenentwicklung wird.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet werden. Seine einzigartigen Eigenschaften machen es für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.
Wirkmechanismus
Der Wirkmechanismus von [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu Veränderungen der Zellfunktion führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Analyse Chemischer Reaktionen
Types of Reactions
[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[311]heptanyl]azanium;chloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride has potential therapeutic applications. It may be investigated for its ability to modulate biological pathways involved in diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamid
- Oxcarbazepin-verwandte Verbindung D
- Vanillinacetat
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich [5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chlorid durch seine einzigartige bicyclische Struktur und das Vorhandensein der Azaniumgruppe aus. Diese Merkmale verleihen ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C12H23ClN2O2 |
|---|---|
Molekulargewicht |
262.77 g/mol |
IUPAC-Name |
[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-10(2,3)16-9(15)14-12-6-4-5-11(13,7-12)8-12;/h4-8,13H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
RWWSGJYWQGVSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1)(C2)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


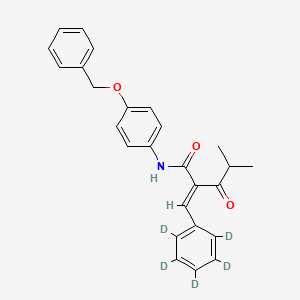
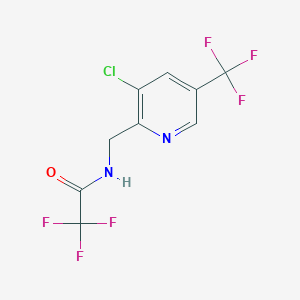
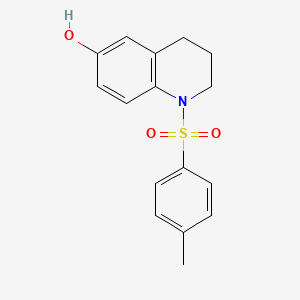
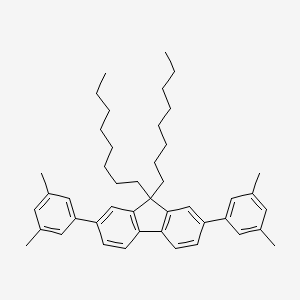
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
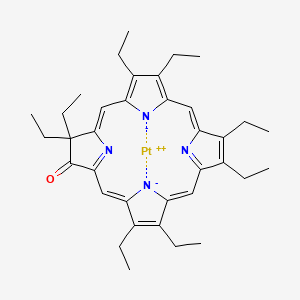
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
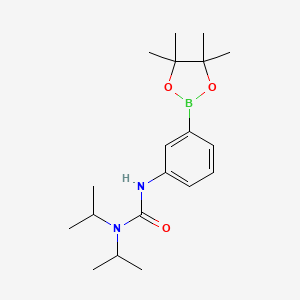
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-acetic acid, 1,5,6,7-tetrahydro-4-oxo-, ethyl ester](/img/structure/B12341211.png)
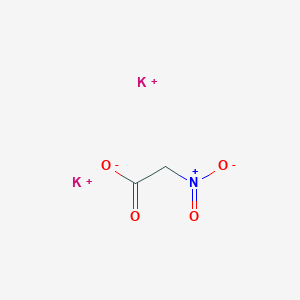
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
